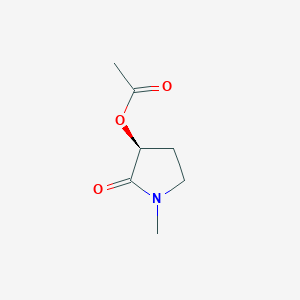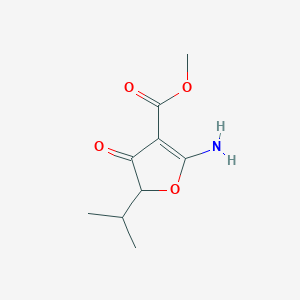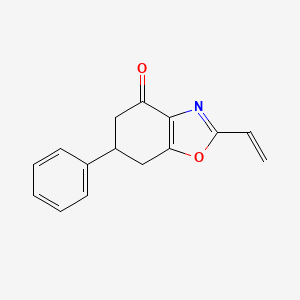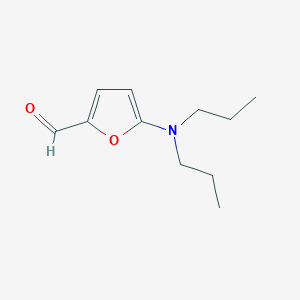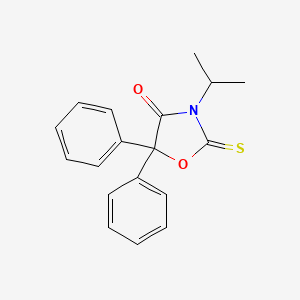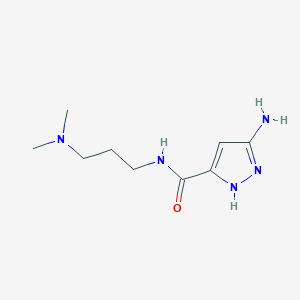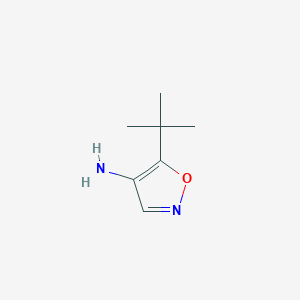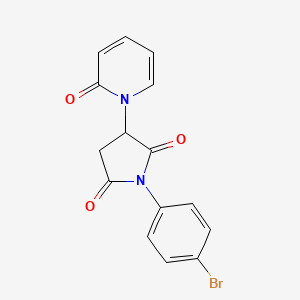
1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives This compound is characterized by the presence of a bromophenyl group and an oxopyridinyl group attached to a pyrrolidine-2,5-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with an appropriate amine under reflux conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide and a suitable base such as potassium carbonate.
Attachment of the Oxopyridinyl Group: The oxopyridinyl group can be attached through a condensation reaction with 2-pyridone in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the bromophenyl group.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing cellular signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1-(4-Fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione: Similar structure but with a fluorophenyl group instead of a bromophenyl group.
1-(4-Methylphenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione: Similar structure but with a methylphenyl group instead of a bromophenyl group.
Uniqueness: The presence of the bromophenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
64931-28-8 |
|---|---|
Formule moléculaire |
C15H11BrN2O3 |
Poids moléculaire |
347.16 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(2-oxopyridin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H11BrN2O3/c16-10-4-6-11(7-5-10)18-14(20)9-12(15(18)21)17-8-2-1-3-13(17)19/h1-8,12H,9H2 |
Clé InChI |
PPVQKWFSRAGHIF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N3C=CC=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


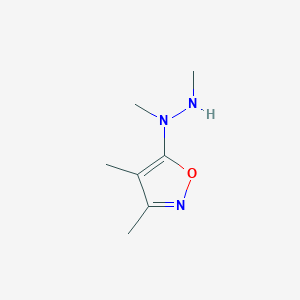
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

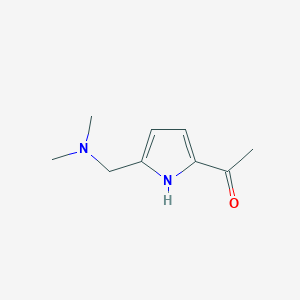
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
